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Compound of Interest

Compound Name: Azido-PEG12-acid

Cat. No.: B1488224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG12-acid is a heterobifunctional linker molecule that has emerged as a valuable tool

in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a

terminal azide group and a carboxylic acid connected by a discrete 12-unit polyethylene glycol

(PEG) chain, offers a versatile platform for the covalent linkage of diverse molecular entities.

The azide group provides a bioorthogonal handle for "click chemistry," specifically the highly

efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-

promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] Concurrently, the carboxylic acid

moiety allows for conventional amide bond formation with primary amines, often facilitated by

carbodiimide activators.[2]

The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its

conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of

biotherapeutics.[2] This technical guide provides a comprehensive overview of the properties of

Azido-PEG12-acid, detailed experimental protocols for its key applications, and illustrative

diagrams to elucidate its role in complex biological pathways and experimental workflows.

Core Properties of Azido-PEG12-acid
A summary of the key physical and chemical properties of Azido-PEG12-acid is presented

below. These values are compiled from various commercial suppliers and should be
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considered as typical.

Property Value

Chemical Formula C27H53N3O14

Molecular Weight 643.72 g/mol

CAS Number 1167575-20-3

Appearance Pale yellow or colorless oil/solid

Purity Typically ≥95%

Solubility
Soluble in water, DMSO, DMF, and chlorinated

solvents like dichloromethane.[2]

Storage Conditions
Store at -20°C, desiccated and protected from

light.[2]

Reactivity

Azide: Reacts with terminal alkynes (CuAAC),

cyclooctynes (e.g., DBCO, BCN) (SPAAC), and

phosphines (Staudinger ligation).

Carboxylic Acid: Reacts with primary amines in

the presence of activators (e.g., EDC, HATU) to

form stable amide bonds.

Key Applications and Experimental Protocols
Azido-PEG12-acid is a versatile linker with broad applications in life sciences research. Below

are detailed protocols for some of its most common uses.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to Azido-PEG12-
acid.

Materials:
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Azido-PEG12-acid

Alkyne-functionalized molecule (e.g., protein, peptide, fluorescent dye)

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Phosphate-buffered saline (PBS), pH 7.4

Degassed water

Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

Reagent Preparation:

Prepare a 10 mM stock solution of Azido-PEG12-acid in degassed water or an

appropriate organic solvent.

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible

solvent.

Prepare a 50 mM stock solution of CuSO4 in water.

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be

made fresh.

Prepare a 50 mM stock solution of THPTA in water.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-functionalized molecule and Azido-PEG12-
acid in a 1:1.5 to 1:3 molar ratio in PBS. The final concentration of the limiting reagent
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should typically be in the range of 1-10 mg/mL.

Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

Add CuSO4 to a final concentration of 0.1-1 mM.

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration

of 1-5 mM.

Incubation:

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can

also be performed at 4°C for overnight incubation, which may be preferable for sensitive

biomolecules.

Purification:

Remove unreacted reagents and byproducts by a suitable purification method. For

proteins, size-exclusion chromatography or dialysis are commonly used. For smaller

molecules, HPLC purification may be necessary.

Characterization:

Confirm the successful conjugation using techniques such as SDS-PAGE, mass

spectrometry, or UV-Vis spectroscopy, depending on the nature of the conjugated

molecules.

PROTAC Synthesis
Azido-PEG12-acid is frequently used as a linker in the synthesis of Proteolysis Targeting

Chimeras (PROTACs). The following is a generalized, two-step protocol for synthesizing a

PROTAC where a warhead (targeting a protein of interest) is linked to an E3 ligase ligand via

Azido-PEG12-acid.

Step 1: Amide Coupling of E3 Ligase Ligand to Azido-PEG12-acid

Materials:
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Azido-PEG12-acid

E3 ligase ligand with a primary amine (e.g., a derivative of thalidomide or VHL ligand)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

HPLC for purification

Protocol:

Activation of Carboxylic Acid:

Dissolve Azido-PEG12-acid (1 equivalent) in anhydrous DMF.

Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic

acid.

Amide Bond Formation:

In a separate flask, dissolve the amine-containing E3 ligase ligand (1 equivalent) in

anhydrous DMF.

Add the activated Azido-PEG12-acid solution to the E3 ligase ligand solution.

Add DIPEA (2-3 equivalents) to the reaction mixture.

Stir at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.

Purification:
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Upon completion, purify the resulting azide-functionalized E3 ligase ligand by reverse-

phase HPLC.

Step 2: Click Chemistry with Alkyne-Functionalized Warhead

Materials:

Azide-functionalized E3 ligase ligand (from Step 1)

Alkyne-functionalized warhead

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Copper-chelating ligand (e.g., THPTA)

Appropriate solvent system (e.g., DMF/water, DMSO/water)

HPLC for purification

Protocol:

Reaction Setup:

Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-

functionalized warhead (1-1.2 equivalents) in a suitable solvent mixture.

Add the copper-chelating ligand, followed by CuSO4 and freshly prepared sodium

ascorbate, as described in the bioconjugation protocol above.

Incubation:

Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

Purification and Characterization:

Purify the final PROTAC conjugate by reverse-phase HPLC.
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Characterize the final product by high-resolution mass spectrometry and NMR to confirm

its identity and purity.

Surface Modification of Nanoparticles
This protocol outlines the functionalization of amine-modified nanoparticles with Azido-PEG12-
acid.

Materials:

Amine-functionalized nanoparticles (e.g., silica, iron oxide)

Azido-PEG12-acid

EDC and NHS

2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

Phosphate-buffered saline (PBS), pH 7.4

Centrifuge

Protocol:

Nanoparticle Preparation:

Disperse the amine-functionalized nanoparticles in MES buffer.

Activation of Azido-PEG12-acid:

Dissolve Azido-PEG12-acid (in excess relative to the estimated surface amine groups) in

MES buffer.

Add EDC and NHS to activate the carboxylic acid.

Coupling Reaction:

Add the activated Azido-PEG12-acid solution to the nanoparticle dispersion.
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Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

Washing:

Pellet the nanoparticles by centrifugation.

Remove the supernatant and resuspend the nanoparticles in PBS.

Repeat the washing step at least three times to remove unreacted reagents.

Characterization:

Confirm the surface modification using techniques such as Fourier-transform infrared

spectroscopy (FTIR) to detect the azide stretch (~2100 cm⁻¹), and dynamic light scattering

(DLS) to assess changes in particle size and surface charge.

Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the

degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC

consists of a ligand that binds to the target protein and another ligand that recruits an E3

ubiquitin ligase, connected by a linker such as Azido-PEG12-acid. The formation of a ternary

complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination

of the target protein, marking it for degradation by the 26S proteasome.
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the bioconjugation of a protein with a

small molecule using Azido-PEG12-acid as a linker.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1488224?utm_src=pdf-body-img
https://www.benchchem.com/product/b1488224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1488224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Reagent Preparation

Step 2: Two-Step Conjugation

Step 3: Purification and Analysis
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Caption: A typical bioconjugation workflow.

Conclusion
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Azido-PEG12-acid is a powerful and versatile chemical tool for researchers in drug

development and the broader life sciences. Its well-defined structure and dual reactivity,

combined with the beneficial properties of the PEG spacer, enable the precise construction of

complex bioconjugates, innovative drug delivery systems, and targeted therapeutics like

PROTACs. The experimental protocols provided in this guide offer a solid foundation for the

practical application of Azido-PEG12-acid, while the illustrative diagrams provide a conceptual

framework for understanding its role in sophisticated biological and chemical processes. As the

demand for precisely engineered biomolecules continues to grow, the utility of well-designed

linkers like Azido-PEG12-acid will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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